molecular formula C13H17N B3232593 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine CAS No. 1343137-16-5

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine

Cat. No.: B3232593
CAS No.: 1343137-16-5
M. Wt: 187.28
InChI Key: FRLJGCKMOHNNEX-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine is a bicyclic amine featuring a cyclopropane ring fused to a tetrahydronaphthalene (tetralin) scaffold. Its hydrochloride salt (CAS: 2172495-64-4) has a molecular weight of 223.74 g/mol and a purity of 98% . The compound’s InChIKey (FZAIGVIFNMKPLF-UHFFFAOYNA-N) confirms its structural uniqueness, with the cyclopropane moiety introducing significant steric strain and conformational rigidity . Limited patent and literature data (0 patents and 0 literature entries) suggest it remains understudied compared to related analogs .

Properties

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c14-13(8-9-13)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLJGCKMOHNNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3(CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine typically involves the cyclopropanation of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method is the reaction of 1,2,3,4-tetrahydronaphthalene with a suitable cyclopropanating agent, such as diazomethane, in the presence of a catalyst like rhodium or copper. The resulting cyclopropane derivative is then subjected to amination using reagents like ammonia or primary amines under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine C₁₃H₁₇N 223.74 (HCl salt) Cyclopropane High rigidity; strain may enhance receptor binding selectivity .
2-(4-Methyl-1,4-diazepan-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine C₁₆H₂₅N₃ 259.39 1,4-Diazepane Increased nitrogen content improves hydrogen bonding; potential CNS applications .
(1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-N-((R)-1-phenylprop-2-yn-1-yl) derivative C₂₆H₂₃Cl₂N 436.38 Dichlorophenyl, propargyl Enhanced lipophilicity; likely designed for targeted receptor interactions .
1-Naphthalenamine, 1,2,3,4-tetrahydro-N-[(4-methoxyphenyl)methyl] C₁₈H₂₁NO 267.37 4-Methoxybenzyl Methoxy group improves solubility; electron-donating effects modulate activity .
(Oxolan-2-ylmethyl)[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]amine C₁₆H₂₃NO 245.36 Tetrahydrofuran (oxolane) Oxygen-containing heterocycle enhances metabolic stability .

Functional and Pharmacological Insights

  • Rigidity vs. In contrast, the 1,4-diazepane in the C₁₆H₂₅N₃ analog introduces flexibility, which may broaden binding profiles .
  • Electronic Effects: The 4-methoxybenzyl group in the C₁₈H₂₁NO compound increases polarity and solubility, advantageous for oral bioavailability . Conversely, the dichlorophenyl and propargyl groups in the C₂₆H₂₃Cl₂N derivative enhance lipophilicity, favoring blood-brain barrier penetration .
  • Metabolic Stability: The tetrahydrofuran (oxolane) substituent in the C₁₆H₂₃NO analog likely reduces oxidative metabolism, extending half-life compared to the cyclopropane-containing target compound .

Biological Activity

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine, commonly referred to by its chemical structure and CAS number 1343137-16-5, has garnered interest in various fields of medicinal chemistry and pharmacology. This compound is notable for its potential biological activities, particularly in relation to its structural characteristics which suggest a variety of therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NC_{13}H_{17}N with a molecular weight of approximately 187.28 g/mol. The compound features a cyclopropanamine moiety attached to a tetrahydronaphthalene structure, which may contribute to its biological activity through interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures can exhibit a range of biological activities including:

  • Antitumor Activity : Structural analogs have shown promise in inhibiting tumor cell growth. For instance, derivatives of tetrahydronaphthalene have been investigated for their efficacy against various cancer cell lines .
  • Neuropharmacological Effects : Some studies suggest that compounds with similar frameworks may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .

Antitumor Activity

A study focusing on the synthesis of tetrahydronaphthalene derivatives demonstrated significant antitumor effects. The most active compound exhibited an IC50 value ranging from 5.19 to 11.72 µM across different tumor cell lines, indicating that modifications to the tetrahydronaphthalene core can enhance biological potency .

CompoundIC50 (µM)Tumor Cell Lines Tested
Compound A5.19A549 (Lung)
Compound B11.72MCF7 (Breast)

Neuropharmacological Studies

In another investigation into neuropharmacological properties, compounds structurally related to this compound were found to modulate dopamine and serotonin receptors. This suggests potential applications in treating mood disorders and schizophrenia .

Q & A

Q. Key Parameters for Optimization :

ParameterTypical Range/ReagentsImpact on Yield/Purity
CatalystRh₂(OAc)₄, Pd/CRh catalysts favor stereoselectivity
Reducing AgentNaBH₃CN, H₂ (1–5 atm)NaBH₃CN avoids over-reduction
SolventTHF, MeOHPolar aprotic solvents improve cyclopropanation

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for cyclopropane ring formation?

Methodological Answer:
Discrepancies in reaction mechanisms (e.g., carbene vs. radical pathways) can be addressed using:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to compare activation energies of competing pathways .
  • Reaction Path Sampling : Identifying intermediates via nudged elastic band (NEB) methods to validate transition states .
  • Kinetic Isotope Effects (KIE) : Experimental validation of computational predictions (e.g., deuterium labeling to distinguish mechanisms) .

Q. Example Workflow :

Model the reaction using DFT (e.g., B3LYP/6-31G*).

Compare computed intermediates with experimental NMR/IR data .

Use microkinetic modeling to reconcile theoretical and experimental rate data .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign cyclopropane ring protons (δ 0.5–1.5 ppm) and tetrahydronaphthalene aromatic signals (δ 6.5–7.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the cyclopropane-tetrahydronaphthalene system .
  • HPLC-MS : Quantify purity and detect byproducts (e.g., using C18 columns with acetonitrile/water gradients) .
  • X-ray Crystallography : Confirm stereochemistry if single crystals are obtainable .

Advanced: How do steric and electronic effects in the tetrahydronaphthalene moiety influence the compound’s reactivity?

Methodological Answer:
The tetrahydronaphthalene group introduces:

  • Steric Hindrance : Bulky substituents at the 1-position limit nucleophilic attack on the cyclopropane ring.
  • Electronic Effects : Electron-donating groups (e.g., -CH₃) stabilize the cyclopropane ring via hyperconjugation, while electron-withdrawing groups (e.g., -NO₂) increase ring strain .

Q. Experimental Validation :

  • Kinetic Studies : Compare reaction rates of derivatives with substituents at different positions .
  • DFT Calculations : Map electrostatic potential surfaces to predict regioselectivity .

Basic: What safety protocols are essential for handling cyclopropylamine derivatives in academic labs?

Methodological Answer:
Critical precautions include:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats (P102, P312) .
  • Ventilation : Use fume hoods to avoid inhalation (P210, P281) .
  • Spill Management : Neutralize spills with dilute acetic acid and adsorbents (e.g., vermiculite) (P303+P361+P353) .

Q. First-Aid Measures :

  • Skin Contact : Wash with soap/water for 15 minutes (P302+P352) .
  • Ingestion : Rinse mouth and seek medical attention (P301+P310) .

Advanced: How can in vitro studies address conflicting bioactivity data for this compound?

Methodological Answer:
Contradictory bioactivity results (e.g., varying IC₅₀ values) may arise from assay conditions or impurity profiles. Resolve via:

Dose-Response Curves : Test purity-verified batches across multiple concentrations .

Target Engagement Assays : Use SPR (Surface Plasmon Resonance) to measure binding affinity directly .

Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out degradation artifacts .

Q. Data Reconciliation Workflow :

StepActionTool/Technique
1Confirm purity (>95%)HPLC-MS
2Standardize assay conditionsCell viability assays
3Validate target interactionSPR, CRISPR knockouts

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Temperature : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation .
  • Light Sensitivity : Protect from UV light using amber glass vials .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers .

Q. Stability Monitoring :

  • Periodic HPLC Analysis : Check for degradation peaks every 6 months .
  • Karl Fischer Titration : Measure moisture content in stored samples .

Advanced: What strategies optimize enantioselective synthesis of this compound?

Methodological Answer:
Enantioselectivity can be achieved via:

  • Chiral Catalysts : Use Ru(II)-Pybox complexes for asymmetric cyclopropanation (up to 90% ee) .
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) to hydrolyze racemic mixtures selectively .

Q. Key Parameters :

FactorImpact on eeExample Conditions
Catalyst LoadingHigher loading improves ee5 mol% Ru(II)-Pybox
Solvent PolarityPolar solvents favor selectivityCH₃CN or DCM
TemperatureLower temps enhance ee–30°C

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine
Reactant of Route 2
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine

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